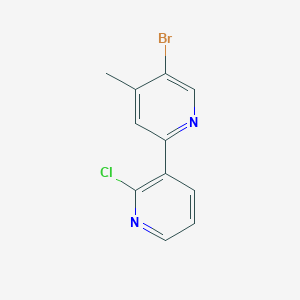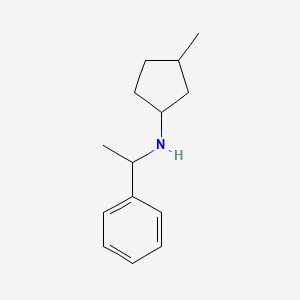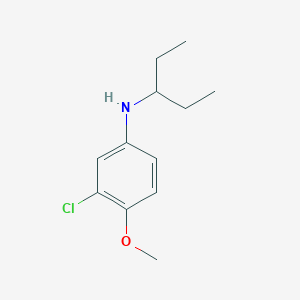![molecular formula C11H11F4N B13246564 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13246564.png)
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a fluorinated organic compound that features a pyrrolidine ring substituted with a fluoro group and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 3-fluoropyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-(trifluoromethyl)benzaldehyde and 3-fluoropyrrolidine under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate molecular interactions and pathways.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
作用機序
The mechanism of action of 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain receptors or enzymes, potentially modulating their activity. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic Acid
- 4-(trifluoromethyl)phenol
- Methyl 3-Fluoro-5-(4,4,5-trifluoromethyl)benzoate
Uniqueness
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine stands out due to its unique combination of a pyrrolidine ring with fluoro and trifluoromethyl groups. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications.
特性
分子式 |
C11H11F4N |
|---|---|
分子量 |
233.20 g/mol |
IUPAC名 |
3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-10(5-6-16-7-10)8-1-3-9(4-2-8)11(13,14)15/h1-4,16H,5-7H2 |
InChIキー |
YGMYKGYDSIXSJJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


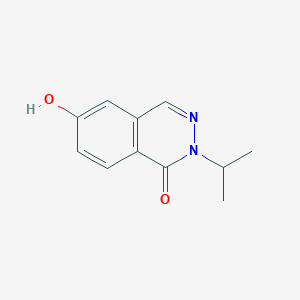
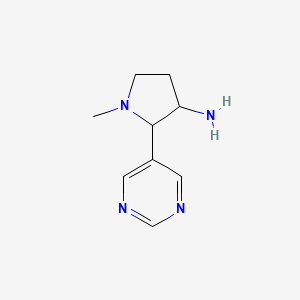
![2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13246496.png)
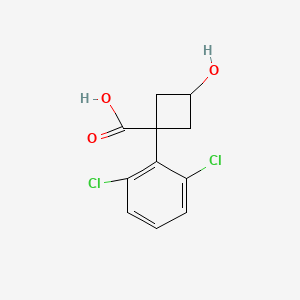
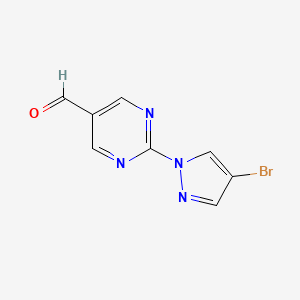
![3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane](/img/structure/B13246508.png)
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B13246510.png)
![2-[(Nonan-2-yl)amino]propan-1-ol](/img/structure/B13246513.png)
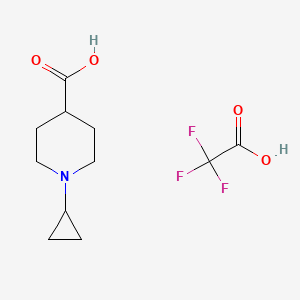
![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13246538.png)
